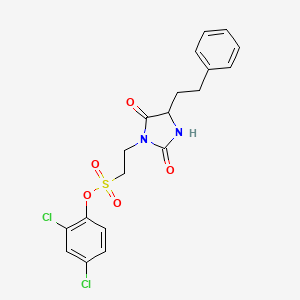

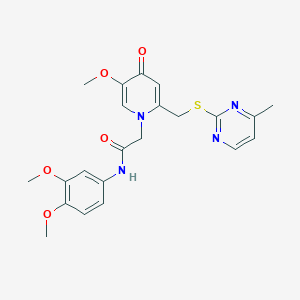

N1-(2-(4-(二甲胺)苯基)-2-(吡咯啉-1-基)乙基)-N2-间苯二甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic molecules like N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-mesityloxalamide often involves multi-step organic reactions, including but not limited to cyclization, amidation, and alkylation. Pyrrolidine rings, as seen in this compound, are typically synthesized through ring-closing strategies or by functionalization of pre-existing pyrrolidine derivatives. These methods provide a versatile approach to accessing a broad range of pyrrolidine-containing compounds, highlighting the synthetic adaptability of such structures for targeted chemical synthesis (Li Petri et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of complex organic molecules, including the subject compound, involves understanding the spatial arrangement and electronic distribution within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling play crucial roles in elucidating these structures. The presence of aromatic systems alongside the pyrrolidine ring introduces considerations of conjugation and electronic resonance, affecting the molecule's reactivity and interactions (Pazderski & Abramov, 2023).

Chemical Reactions and Properties

The chemical behavior of N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-mesityloxalamide is influenced by its functional groups. The amide linkage, pyrrolidine ring, and dimethylamino group each contribute to the compound's reactivity. For instance, amides are typically resistant to hydrolysis under mild conditions, whereas the pyrrolidine ring may engage in nucleophilic reactions. Aromatic amines, such as the dimethylamino group, can undergo electrophilic substitution reactions, demonstrating the compound’s potential for further chemical transformations (Sohal, 2021).

Physical Properties Analysis

The physical properties of a compound like N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-mesityloxalamide—such as melting point, boiling point, solubility, and crystallinity—are determined by its molecular structure. The presence of both polar (amide) and nonpolar (aromatic and pyrrolidine) regions suggests that the compound may have moderate solubility in a range of solvents, indicative of potential applications in diverse chemical contexts (Sharma & Singh, 2017).

Chemical Properties Analysis

Analyzing the chemical properties involves understanding the reactivity patterns, stability under various conditions, and potential chemical transformations of the compound. The amide bond’s partial double-bond character grants stability, while the aromatic and pyrrolidine components offer sites for chemical modifications through electrophilic and nucleophilic reactions, respectively. This balance of stability and reactivity is crucial for the compound's utility in chemical synthesis and potential applications in material science or medicinal chemistry (Gomaa & Ali, 2020).

科学研究应用

微波辅助合成和生物活性

El‐Borai等人(2013年)的研究探讨了吡唑吡啶衍生物的微波辅助合成,显示出显著的抗氧化、抗肿瘤和抗微生物活性。这项研究展示了微波辐射在高效合成复杂分子方面的实用性,潜在包括N1-(2-(4-(二甲基氨基)苯基)-2-(吡咯烷-1-基)乙基)-N2-二甲苯二酰胺,以及它们在药物化学中的应用(El‐Borai, Rizk, Beltagy, & El-Deeb, 2013)。

催化和化学转化

Liu等人(2014年)研究了4-(N,N-二甲基氨基)吡啶盐酸盐作为惰性醇和酚的酰化可回收催化剂。该研究提供了有关反应机制和N,N-二甲基氨基衍生物在催化中的潜力的见解,暗示N1-(2-(4-(二甲基氨基)苯基)-2-(吡咯烷-1-基)乙基)-N2-二甲苯二酰胺也可能在催化过程中找到应用(Liu, Ma, Liu, & Wang, 2014)。

非线性光学材料

Singh、Rawat和Sahu(2014年)对乙基4-[3-(4-二甲基氨基苯基)-丙烯酰基]-3,5-二甲基-1H-吡咯-2-羧酸乙酯进行了实验和DFT研究,揭示了其作为非线性光学材料的潜力。这项研究强调了二甲基氨基基团在开发具有理想光学性质材料方面的重要性,暗示N1-(2-(4-(二甲基氨基)苯基)-2-(吡咯烷-1-基)乙基)-N2-二甲苯二酰胺可能也具有类似的应用(Singh, Rawat, & Sahu, 2014)。

用于CO2检测的荧光探针

Wang等人(2015年)基于1,2,5-三苯基吡咯开发了用于检测低水平二氧化碳的新型荧光探针。二甲基氨基基团的存在增强了探针的灵敏度,暗示N1-(2-(4-(二甲基氨基)苯基)-2-(吡咯烷-1-基)乙基)-N2-二甲苯二酰胺中类似的结构基团可以在环境监测传感技术中得到利用(Wang, Chen, Zhang, Liu, Shi, Feng, Tong, & Dong, 2015)。

属性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O2/c1-17-14-18(2)23(19(3)15-17)27-25(31)24(30)26-16-22(29-12-6-7-13-29)20-8-10-21(11-9-20)28(4)5/h8-11,14-15,22H,6-7,12-13,16H2,1-5H3,(H,26,30)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCLPFOHGJQIJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2492649.png)

![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2492653.png)

![N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2492654.png)

![5-bromo-N-(7-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2492662.png)

![N-(3-chloro-4-fluorophenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2492664.png)

![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide](/img/structure/B2492666.png)